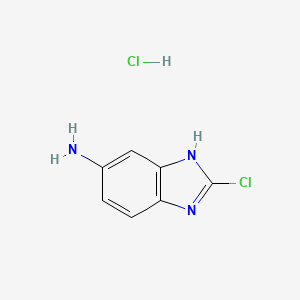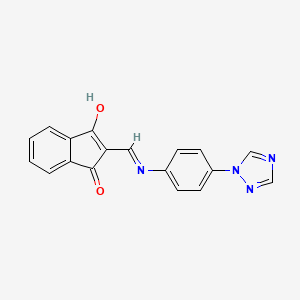
N-(4-méthoxy-3-(2-oxopyrrolidin-1-yl)phényl)-3-nitrobenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a methoxy group, a pyrrolidinone ring, a nitro group, and a sulfonamide group
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments. Its unique structure might impart desirable properties to the materials, such as enhanced stability or specific electronic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the formation of the pyrrolidinone ring through a cyclization reaction involving an appropriate amine and a carbonyl compound. The methoxy group is usually introduced via methylation of a hydroxyl group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a phenol derivative.
Reduction: Formation of an aniline derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Mécanisme D'action
The mechanism by which N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, the sulfonamide group could inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition would prevent the synthesis of folic acid, an essential nutrient for bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide: Lacks the pyrrolidinone ring, which may affect its biological activity and chemical reactivity.
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-benzenesulfonamide: Lacks the nitro group, which could influence its electronic properties and reactivity.
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-aminobenzenesulfonamide: The nitro group is replaced by an amino group, potentially altering its biological activity and chemical behavior.
Uniqueness
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of both the nitro and sulfonamide groups, along with the pyrrolidinone ring, makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-26-16-8-7-12(10-15(16)19-9-3-6-17(19)21)18-27(24,25)14-5-2-4-13(11-14)20(22)23/h2,4-5,7-8,10-11,18H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUFNZFLHKITMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2574948.png)

![(3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2574951.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2574955.png)


![2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2574965.png)


![3-(3-aminopropyl)-6-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B2574969.png)
![N'-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2574970.png)
